molecular formula C15H10N2 B1339421 11H-Dibenzo[b,e]azepine-6-carbonitrile CAS No. 80012-69-7

11H-Dibenzo[b,e]azepine-6-carbonitrile

Cat. No. B1339421
CAS RN: 80012-69-7
M. Wt: 218.25 g/mol
InChI Key: ABWGCWCVNGSQQM-UHFFFAOYSA-N
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Description

11H-Dibenzo[b,e]azepine-6-carbonitrile is a tricyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The dibenzoazepine scaffold is a core structure in many pharmacologically active compounds, and modifications at the 11-position, such as the introduction of a cyanomethylene group, have been explored to enhance or modify biological activity .

Synthesis Analysis

The synthesis of 11H-dibenzo[b,e]azepine derivatives has been achieved through various methods. One approach involves the asymmetric alkynylation of seven-membered cyclic imines dibenzo[b,f][1,4]oxazepines using chiral phosphoric acid and Ag(I) catalysts. This method allows for the synthesis of optically active 11-substituted dibenzoazepine derivatives with high enantiomeric excess . Another method includes the Wittig-Horner reaction under mild conditions to introduce the cyanomethylene group at the 11-position of the dibenzoazepine framework, with subsequent separation of (E),(Z) isomers . Additionally, an iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis has been developed for the efficient synthesis of dihydrobenzo[b]azepine derivatives .

Molecular Structure Analysis

The molecular structure of 11H-dibenzo[b,e]azepine derivatives has been studied using X-ray crystallography. The geometrical parameters obtained from these studies have been compared with dopamine agonists and antagonists to understand the structure-activity relationships. The seven-membered azepine ring can adopt conformations ranging from boat to twist-boat forms, with substituents occupying quasi-equatorial sites . The solid-state structure of a related compound, 5-ethyl-5,6-dihydro-11H-dibenzo[b,e]azepine-6-thione, revealed a slightly deformed boat conformation for the seven-membered ring .

Chemical Reactions Analysis

The dibenzoazepine core can undergo various chemical reactions to yield a range of functionalized compounds. For instance, the carbon-carbon triple bond introduced by asymmetric alkynylation can be further transformed to create heterocyclic products . The cyanomethylene group introduced by the Wittig-Horner reaction offers a reactive site for further chemical modifications, which can lead to compounds with diverse biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 11H-dibenzo[b,e]azepine derivatives are influenced by their molecular structure and the nature of the substituents. The conformation of the azepine ring and the presence of functional groups like the cyanomethylene group or thione moiety affect the compound's reactivity and interaction with biological targets. The diastereoisomeric forms of these compounds can exhibit different physical properties and biological activities, which is important for the development of new drugs . The activation barrier associated with the inversion of the seven-membered ring has been quantified for the thione derivative, indicating the dynamic nature of these molecules in solution .

Scientific Research Applications

Synthesis and Characterization

11H-Dibenzo[b,e]azepine-6-carbonitrile and its derivatives have garnered significant attention in the realm of synthetic organic chemistry due to their potential applications in medicinal chemistry and material science. The compound serves as a crucial intermediate or scaffold in the synthesis of various heterocyclic compounds, highlighting its versatility in chemical transformations.

R. Bunce and J. E. Schammerhorn reported efficient syntheses of dibenzo-fused seven-membered nitrogen heterocycles, including 11H-dibenzo[b,e]azepine-6-carbonitrile derivatives, using a tandem reduction-lactamization sequence. This method underscores the strategic utilization of nucleophilic aromatic substitution and Ullmann coupling methodology, achieving the target heterocycles in high yields (Bunce & Schammerhorn, 2006).

Catalytic Applications

The chemical reactivity of 11H-Dibenzo[b,e]azepine-6-carbonitrile extends to its involvement in catalytic processes. Xinrong Yao et al. developed a palladium-catalyzed cascade reaction of 2'-acetyl-[1,1'-biphenyl]-2-carbonitriles with arylboronic acids, resulting in seven-membered 5-arylidene-7-aryl-5H-dibenzo[c,e]azepines. This reaction demonstrates the compound's role in facilitating complex molecular transformations, contributing to the synthesis of functionally diverse heterocyclic compounds (Yao et al., 2019).

Structural and Mechanistic Studies

The structure and reactivity of 11H-Dibenzo[b,e]azepine-6-carbonitrile derivatives have been a subject of detailed investigation, providing insights into their mechanistic pathways and potential applications. For instance, the synthesis and characterization of various derivatives, including those with potential bioactivity, have been reported, elucidating their structural properties and reactivity patterns. Studies such as those by Kollur et al. offer a comprehensive understanding of the molecular properties, chemical reactivity, and bioactivity scores of azepin-based molecules, indicating their multifaceted applications in biomedical fields (Kollur et al., 2019).

Safety And Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

11H-benzo[c][1]benzazepine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17-15/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWGCWCVNGSQQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=NC3=CC=CC=C31)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576013
Record name 11H-Dibenzo[b,e]azepine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11H-Dibenzo[b,e]azepine-6-carbonitrile

CAS RN

80012-69-7
Record name 11H-Dibenzo[b,e]azepine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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